Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

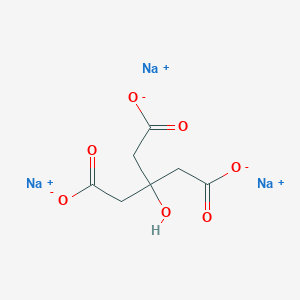

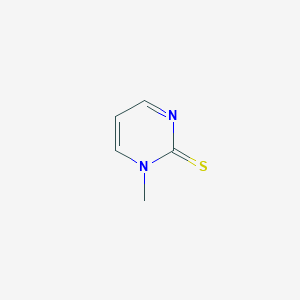

This compound is a derivative of pyrimidine, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine derivatives are present in many synthetic compounds such as barbiturates and various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through reactions involving arylmethylidenecyanoacetic esters and N-arylamides of malonic acid .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would likely contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications

Synthesis and Transformation

Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate serves as an intermediate in the synthesis of complex organic compounds. For example, it is involved in the synthesis of imidazolone derivatives through Michael addition and cyclization processes (Bezenšek et al., 2012). Similarly, transformations of this compound through interactions with hydrazines, aminoguanidine, and amines lead to the formation of diverse heterocycles, including pyrazoles, pyrazolo[2,3-c]pyrimidin-5-one, and hydroxypyridin-2(1H)-ones (Zupančič et al., 2008).

Role in Chemical Reactions

This compound also plays a crucial role in chemical reaction mechanisms. It is involved in hydrolysis reactions with hydrochloric acid, leading to the formation of various products including pyruvic acid, carbon dioxide, and specific amines, demonstrating its versatility in organic transformations (Iwanami et al., 1964).

Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives, which this compound is a part of, have been known to exhibit various biological activities . They have been used in medicine and agriculture, and also as synthons for the synthesis of heterocyclic compounds .

Mode of Action

It’s synthesized through the reaction of arylmethylidenecyanoacetic esters with n-arylamides of malonic acid . This reaction leads to the formation of previously unknown diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates .

Biochemical Pathways

Pyridine derivatives have been known to exhibit various biological activities, including antitumor, antimalarial, anti-inflammatory, and antiviral effects . These suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Some compounds obtained from the reaction of arylmethylidenecyanoacetic esters with n-arylamides of malonic acid, which includes this compound, have shown antibacterial activity .

Action Environment

The reaction that leads to the formation of this compound proceeds in absolute ethanol at room temperature in the presence of catalytic amounts of piperidine as a basic catalyst . This suggests that the compound’s synthesis is influenced by environmental factors such as temperature and the presence of a catalyst.

Properties

IUPAC Name |

diethyl 2-amino-1-benzamido-6-oxopyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6/c1-3-26-17(24)12-10-13(18(25)27-4-2)16(23)21(14(12)19)20-15(22)11-8-6-5-7-9-11/h5-10H,3-4,19H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWYGRHIWJZOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N(C1=O)NC(=O)C2=CC=CC=C2)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2603762.png)

![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)

![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2603776.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2603781.png)